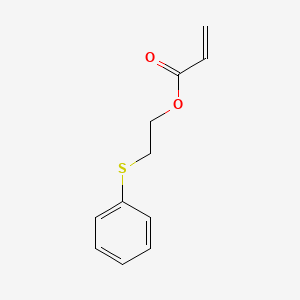

2-(Phenylthio)ethyl acrylate

Description

Contextual Significance of Functional Acrylate (B77674) Monomers in Materials Science

Functional acrylate monomers are crucial building blocks in the field of materials science, prized for their versatility in creating a wide array of polymers. The presence of the acrylate group allows for ready polymerization, often initiated by light or heat, resulting in polymers with desirable characteristics like transparency, elasticity, and resistance to fracture. The specific functionality incorporated into the monomer dictates the final properties of the polymer, such as its glass transition temperature, flexibility, mechanical strength, and polarity. This adaptability has led to their widespread use in applications ranging from coatings and adhesives to biomedical devices and advanced composites. researchgate.net

The ability to tailor polymer properties by selecting specific functional monomers is a key driver of innovation in materials science. specificpolymers.com For instance, incorporating monomers with hydrophilic or hydrophobic groups can control the water-solubility of the resulting polymer, while monomers with crosslinking capabilities can enhance mechanical strength and thermal stability. polysciences.com This modular approach allows for the design of materials with precisely defined characteristics to meet the demands of various high-performance applications. researchgate.net

Rationale for Research on Thioether-Functionalized Acrylates

Among the diverse classes of functional monomers, thioether-functionalized acrylates have garnered significant interest due to the unique properties conferred by the sulfur atom. The thioether linkage can influence the polymer's refractive index, adhesion, and thermal stability. Furthermore, the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, providing a stimulus-responsive character to the material. acs.org This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide or sulfone can be triggered by reactive oxygen species (ROS), making these materials promising for applications in drug delivery and smart hydrogels. acs.org

The presence of a thioether group can also play a role in directing C-H bond functionalization reactions, opening up pathways for further modification of the polymer structure. nih.gov Research in this area is driven by the potential to create novel materials with advanced functionalities, such as self-healing capabilities, enhanced optical properties, and responsiveness to external stimuli. acs.orgacs.org

Overview of Current Research Trends on 2-(Phenylthio)ethyl Acrylate

Current research on this compound (PTEA) is focused on leveraging its unique combination of a polymerizable acrylate group and a phenylthioether moiety. This monomer is recognized for its ability to produce polymers with good adhesion, high reactivity, and excellent film-forming properties. guidechem.com Consequently, it is being explored for use in paints, sealants, and pressure-sensitive adhesives. guidechem.com

A significant area of investigation involves the synthesis of high refractive index polymers. The incorporation of the sulfur-containing phenylthio group can increase the refractive index of the resulting polymer, making PTEA a valuable monomer for optical applications such as plastic lenses and coatings. google.comnclinnovations.org Additionally, the thioether group's potential for oxidation offers a route to creating stimulus-responsive materials. acs.org

Scope and Structure of the Academic Review

This review provides a focused examination of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, common synthesis and polymerization methods, and key applications in materials science. The aim is to present a thorough and scientifically accurate overview based on current research findings.

Chemical and Physical Properties of this compound

This compound, with the CAS number 95175-38-5, is a colorless to light yellow liquid. guidechem.comsigmaaldrich.com Its molecular formula is C11H12O2S, and it has a molecular weight of approximately 208.28 g/mol .

| Property | Value | Source |

| Molecular Formula | C11H12O2S | guidechem.comechemi.com |

| Molecular Weight | 208.28 g/mol | |

| CAS Number | 95175-38-5 | guidechem.comechemi.com |

| Appearance | Colorless to light yellow liquid | guidechem.comsigmaaldrich.com |

| Boiling Point | 311.3 °C at 760 mmHg | guidechem.comechemi.com |

| Flash Point | 143.8 °C | guidechem.comechemi.com |

| Density | 1.12 g/cm³ | guidechem.comechemi.com |

| Refractive Index | 1.555 | guidechem.comechemi.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Polymerization

Common Synthesis Routes for this compound

One common method for synthesizing this compound involves the reaction of the corresponding alcohol, 2-(phenylthio)ethanol (B1207423), with an acrylic acid derivative. For instance, the conjugate alcohol can be reacted with methyl acrylate in the presence of a catalyst like tetrabutyl titanate and a polymerization inhibitor. The reaction is typically heated to drive it to completion by distilling off the byproducts. googleapis.com

Alternative synthesis strategies include the reaction of 2-(phenylthio)ethanol with acrylic acid using a carbodiimide (B86325) as a catalyst, or by reacting it with acryloyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534). googleapis.com Another approach involves the copper(I)-catalyzed tandem transformation of C-S coupling and C-H functionalization from simple phenols and aromatic halides, using dimethyl sulfoxide as the oxidant. acs.org

Polymerization Mechanisms and Kinetics

This compound can be polymerized through various mechanisms, with free-radical polymerization being a common method due to the reactivity of the acrylate group. The polymerization can be initiated by thermal initiators or by photoinitiators upon exposure to UV light. mdpi.com The kinetics of the polymerization can be influenced by factors such as the initiator concentration, temperature, and the presence of any inhibitors or chain transfer agents.

Atom transfer radical polymerization (ATRP) is another technique that can be employed to synthesize polymers with well-defined architectures and narrow molecular weight distributions from acrylate monomers. acs.orgresearchgate.net This controlled polymerization method allows for the synthesis of block copolymers and other complex structures. The kinetics of photoinitiated polymerization of similar acrylates have been studied, showing that the process can be influenced by electron transfer from a donor to an excited state of a dye, which acts as a photoinitiator. researcher.liferesearchgate.net

Applications in Materials Science

Role as a Monomer in High Refractive Index Polymers

A significant application of this compound is in the synthesis of polymers with a high refractive index. The presence of the sulfur atom and the aromatic phenyl group in the monomer structure contributes to an increase in the refractive index of the resulting polymer. google.comnclinnovations.org This makes poly(this compound) and its copolymers valuable materials for optical applications, such as in the manufacturing of plastic lenses, optical fibers, and coatings for optoelectronic devices. Research has been specifically directed at developing high refractive index monomers like 2-phenyl-2-(phenylthio)ethyl acrylate for these purposes. google.comnclinnovations.org

Use in the Formulation of Adhesives and Coatings

The properties of this compound, including its good adhesion and film-forming ability, make it a suitable monomer for the formulation of adhesives and coatings. guidechem.com The resulting polymers can exhibit desirable characteristics such as good mechanical strength and durability. The versatility of acrylate chemistry allows for the tuning of properties to meet the specific requirements of different applications, from pressure-sensitive adhesives to protective coatings. guidechem.com

Potential in Stimulus-Responsive Materials

The thioether group in this compound provides a handle for creating stimulus-responsive materials. The thioether can be oxidized to a more polar sulfoxide or sulfone in the presence of reactive oxygen species (ROS). acs.org This change in polarity can induce a change in the material's properties, such as its swelling behavior in aqueous environments. This responsiveness makes polymers derived from PTEA candidates for applications in areas like smart drug delivery systems, where the release of a therapeutic agent can be triggered by the oxidative environment of specific cells or tissues. acs.org Research on other thioether-containing acrylates has demonstrated the feasibility of creating ROS-responsive hydrogels for smart drug release. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOOUTWPJJQGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888626 | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95175-38-5 | |

| Record name | 2-(Phenylthio)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95175-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095175385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylthio Ethyl Acrylate

Esterification-Based Synthesis Routes

Esterification represents a fundamental and widely used method for producing acrylate (B77674) esters. This approach involves the reaction of an alcohol with a carboxylic acid or its more reactive derivatives.

The most direct synthesis of 2-(Phenylthio)ethyl acrylate involves the esterification of 2-(Phenylthio)ethanol (B1207423). This can be accomplished by reacting the alcohol with either acrylic acid itself or a more reactive derivative, such as acryloyl chloride.

The reaction using acryloyl chloride is typically faster and proceeds under milder conditions due to the high reactivity of the acid chloride. The process involves the nucleophilic attack of the hydroxyl group of 2-(Phenylthio)ethanol on the carbonyl carbon of acryloyl chloride, leading to the formation of the ester and hydrogen chloride as a byproduct.

Alternatively, the Fischer-Speier esterification method can be employed, which uses acrylic acid directly. operachem.com This reaction is an equilibrium process and requires a catalyst and typically the removal of water to drive the reaction towards the product side. operachem.comgoogle.com The starting material, 2-(phenylthio)ethanol, can be synthesized for use in these reactions. rsc.org

To achieve high yields in direct esterification with acrylic acid, an acid catalyst is essential. Common catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is reversible, so specific conditions are employed to favor the formation of the ester. operachem.com One common strategy is to use an excess of one reactant, often the alcohol, or to remove the water produced during the reaction. operachem.com Azeotropic distillation using a solvent like toluene (B28343) with a Dean-Stark apparatus is a standard laboratory technique for water removal. operachem.com

To prevent the polymerization of the acrylate monomer during the reaction, which is sensitive to heat and acidic conditions, a polymerization inhibitor is often added. google.com The reaction temperature is typically set to the reflux temperature of the solvent used. operachem.com After the reaction, a work-up procedure involving washing with a basic solution (e.g., sodium bicarbonate) neutralizes the acid catalyst and removes unreacted acrylic acid. operachem.comgoogle.com

Below is a table summarizing typical conditions and catalysts used in Fischer esterification, which are applicable to the synthesis of this compound.

| Catalyst | Catalyst Type | Typical Conditions | Purpose |

| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | Reflux in solvent (e.g., ethanol, toluene) | Catalyzes the esterification reaction. operachem.com |

| p-Toluenesulfonic Acid (p-TsOH) | Strong Brønsted Acid | Reflux with Dean-Stark trap | Catalyzes the reaction and is easier to handle than H₂SO₄. operachem.com |

| Silica Chloride | Solid Acid Catalyst | Solvent-free or with solvent | Acts as an efficient and recyclable heterogeneous catalyst. organic-chemistry.org |

| DBSA (p-dodecylbenzenesulfonic acid) | Surfactant-type Brønsted Acid | Reaction in water | Enables selective esterification in an aqueous medium without dehydration. organic-chemistry.org |

Direct Esterification of 2-(Phenylthio)ethanol with Acrylic Acid Derivatives

Thiol-Addition Reaction Pathways

Thiol-addition reactions, particularly the Thiol-Michael addition, represent a modern and highly efficient alternative for synthesizing thioether acrylates. These reactions fall under the umbrella of "click chemistry," characterized by high yields, mild reaction conditions, and minimal byproducts. advanceseng.comacs.org

The Thiol-Michael addition involves the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate. mdpi.commdpi.com For the synthesis of this compound, this pathway would conceptually involve the reaction of thiophenol with a suitable 2-substituted ethyl acrylate. The reaction is typically catalyzed by a base or a nucleophile, which deprotonates the thiol to form a more nucleophilic thiolate anion. mdpi.comresearchgate.net This anion then attacks the β-carbon of the acrylate double bond. nih.gov

The advantages of this method include high reaction rates and high tolerance for various functional groups. researchgate.net A range of catalysts, including amines and phosphines, can be used to facilitate the reaction, which often proceeds efficiently at room temperature. researchgate.net This approach is integral to forming poly(thio-ether) networks where a multifunctional thiol reacts with a multifunctional acrylate. mdpi.com

Thiol-acrylate reactions can proceed via two primary mechanisms: a radical-mediated pathway or a base/nucleophile-catalyzed Michael addition. mdpi.com

Base/Nucleophile-Catalyzed Thiol-Michael Addition : This is the more common route for creating the specific β-thioether product. nih.gov The mechanism begins with the activation of the thiol (RSH) by a base or nucleophile to form a thiolate anion (RS⁻). mdpi.comnih.gov This potent nucleophile then adds to the electron-deficient double bond of the acrylate. A subsequent proton transfer step regenerates the catalyst and yields the final thioether product. nih.gov This pathway is highly efficient and avoids the side reactions of homopolymerization that can occur with radical-based methods. nih.gov The reaction is considered "clickable" due to its high efficiency and orthogonality. mdpi.com

Radical-Mediated Thiol-Ene Reaction : This process is typically initiated by UV light in the presence of a photoinitiator. advanceseng.commdpi.com A thiyl radical (RS•) is generated, which then adds across the acrylate double bond. mdpi.com However, this pathway can be complicated by a competing chain-growth homopolymerization of the acrylate monomers, which can lead to the formation of oligomers or polymers as contaminants. rsc.org While highly effective for many thiol-ene systems, the potential for homopolymerization makes the base-catalyzed Michael addition more selective for the synthesis of the pure monomer. rsc.orgusm.edu

Exploration of Thiol-Michael Addition for Thioether Acrylate Formation

Advanced Synthetic Approaches for Analogous Sulfur-Containing Acrylates

Research into sulfur-containing polymers has spurred the development of advanced synthetic methodologies that can be applied to monomers like this compound. rsc.org These methods aim to create materials with unique optical or self-healing properties. rsc.orgnih.gov

One advanced strategy involves dual-curing systems, which combine two distinct polymerization mechanisms. mdpi.com For instance, a thiol-acrylate Michael addition can be performed first to create a network, followed by a photoinitiated radical polymerization of excess acrylate groups. mdpi.com This allows for the creation of interpenetrating polymer networks with tailored properties. mdpi.com

Phototriggered reactions offer spatiotemporal control over the synthesis. rsc.org Using a photobase generator, a base catalyst can be released upon UV irradiation, initiating a thiol-Michael addition reaction with high precision. nih.govrsc.org This method allows for the reaction to be started at a specific time and location, which is advantageous in applications like microfabrication. nih.gov

Furthermore, new catalytic systems are being explored to enhance the synthesis of sulfur-containing polymers. Anionic hybrid copolymerization of elemental sulfur with acrylates has been reported as a facile strategy to produce high-performance sulfur-based copolymers under mild conditions. nih.govacs.org While this produces a copolymer rather than a specific monomer, the underlying chemistry of activating sulfur and reacting it with acrylates represents a frontier in the synthesis of advanced sulfur-containing materials.

Derivatization Strategies for Functionalized Thioether Acrylate Monomers

The functionalization of thioether acrylate monomers is a key strategy for creating materials with specific, enhanced properties. A primary method for achieving this is the thiol-Michael addition reaction, a type of "click" chemistry known for its efficiency and mild reaction conditions. acs.orgnih.gov This reaction is particularly advantageous as it is often quantitative, insensitive to air and moisture, and produces no by-products, which simplifies the purification process. nih.gov

One common derivatization approach involves reacting a multifunctional acrylate, such as pentaerythritol (B129877) tetraacrylate (PETTA), with a thiol in a controlled stoichiometric ratio. nih.gov This allows for the introduction of various functional groups onto the acrylate monomer, thereby tuning its chemical and physical properties. nih.gov For instance, the reaction of 2,2′-thiodiethanethiol with poly(ethylene glycol) diacrylate, catalyzed by triethylamine (B128534) (NEt3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields ethylene (B1197577) glycol sulfur diacrylate (EGnSA) monomers. acs.org The length of the poly(ethylene glycol) chain can be varied to control the properties of the resulting polymer. acs.org

Another significant derivatization pathway is the esterification of a hydroxyl-containing thioether with acryloyl chloride. A specific example is the synthesis of 2-phenyl-2-(phenylthio)ethyl acrylate from 2-phenyl-2-(phenylthio)ethanol and acryloyl chloride, which has been reported with a high yield of 94%. lookchem.com This method highlights a direct route to an aromatic, sulfur-containing acrylate monomer. lookchem.comgoogle.com

The versatility of these derivatization strategies allows for the creation of a wide array of functionalized thioether acrylate monomers. These monomers can then be polymerized to form materials with tailored characteristics, such as specific refractive indices, surface properties, and responsiveness to external stimuli like reactive oxygen species (ROS). acs.orgnih.gov

Synthesis of High Refractive Index Sulfur-Incorporating Acrylate Precursors

The incorporation of sulfur and aromatic groups into acrylate monomers is a well-established strategy for increasing the refractive index (RI) of the resulting polymers. google.comuq.edu.auresearchgate.net This is highly desirable for applications in advanced optical materials, such as those used in microlenses, image sensors, and immersion lithography. uq.edu.auresearchgate.netnih.gov Most standard acrylates have a low refractive index, around 1.50, which is insufficient for many high-performance optical applications. researchgate.net

The synthesis of 2-phenyl-2-(phenylthio)ethyl acrylate is a prime example of a monomer designed for a high refractive index. google.com The presence of both a phenyl group and a thioether linkage contributes significantly to elevating the refractive index of the polymer. google.com Polymers derived from such monomers can achieve refractive indices exceeding 1.8, and in some cases, as high as 1.91, while maintaining transparency in the visible light spectrum. nih.gov

Research in this area has explored various sulfur-containing aromatic methacrylates and acrylates. researchgate.net A common synthetic route involves the esterification of a sulfur-containing alcohol with methacryloyl chloride or acryloyl chloride. uq.edu.auresearchgate.net For example, tert-butyl 5-((2-(methacryloyloxy)ethyl)sulfanyl)bicyclo[2.2.1]heptane-2-carboxylate was synthesized by reacting tert-butyl 5-(2-hydroxyethylthio)bicyclo[2.2.1]heptane-2-carboxylate with methacryloyl chloride. uq.edu.au

A novel, one-step vapor-phase process called sulfur chemical vapor deposition has also been developed. nih.gov This method involves the radical polymerization between elemental sulfur and vinyl monomers, directly yielding highly stable, ultrahigh refractive index polymer films. nih.gov This technique allows for controlled thickness and sulfur content, and notably, the resulting films exhibit excellent optical transparency due to the absence of long polysulfide segments. nih.gov

The following table summarizes key findings from studies on high refractive index sulfur-containing polymers:

| Monomer/Polymer System | Synthetic Approach | Achieved Refractive Index | Key Feature |

| Sulfur-containing aromatic methacrylates | Radical polymerization | Not specified | Designed for high refractive index and high Abbe number. |

| Polymers from elemental sulfur and vinyl monomers | Sulfur chemical vapor deposition | >1.9 | Unprecedented optical transparency. nih.gov |

| tert-butyl 5-((2-(methacryloyloxy)ethyl)sulfanyl)bicyclo[2.2.1]heptane-2-carboxylate polymer | Conventional radical polymerization | Not specified | Designed for 193 nm immersion lithography. uq.edu.au |

Sustainable and Green Chemistry Considerations in Monomer Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally friendly methods for chemical synthesis, and the production of thioether acrylate monomers is no exception. researchgate.netscielo.br Green chemistry principles are being increasingly applied to minimize the use of hazardous reagents and solvents, reduce energy consumption, and utilize renewable feedstocks. scielo.br

One of the key strategies in green synthesis is the use of enzymatic catalysis. researchgate.net For example, the enzymatic transacylation of methyl acrylate and methyl methacrylate (B99206) under mild conditions can be used to produce thiol-protected acrylic monomers. researchgate.net This method avoids harsh chemical reagents and often proceeds with high selectivity. researchgate.net

Another approach is the use of environmentally benign solvents or solvent-free conditions. scielo.br The Michael addition of thiols to electron-deficient alkenes, a reaction fundamental to the synthesis of many thioether compounds, can be effectively catalyzed by KF/alumina under solvent-free conditions or in a recyclable solvent like glycerin. scielo.br This avoids the use of volatile and often toxic organic solvents. For instance, the reaction of thiophenol with acrylic acid to form 3-(phenylthio)propanoic acid has been successfully demonstrated under solvent-free conditions. scielo.brualberta.ca

The following table highlights some green chemistry approaches relevant to the synthesis of thioether acrylates:

| Green Chemistry Principle | Application in Thioether Acrylate Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis of acrylates from bio-based hydroxy-containing materials. researchgate.net | Acrylic acid production from fermented corn glucose. researchgate.net |

| Benign Solvents/Solvent-Free Conditions | Michael addition of thiols to alkenes using KF/Alumina catalyst. scielo.br | Reaction of thiophenol with acrylic acid in glycerin or without solvent. scielo.br |

| Catalysis | Enzymatic transacylation for monomer synthesis. researchgate.net | Lipase-catalyzed synthesis of thiol-protected acrylic monomers. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. mdpi.com | Can reduce reaction times and energy consumption. mdpi.com |

| One-Pot Reactions | Combining monomer synthesis, polymerization, and modification. researchgate.net | In-situ polymerization after enzymatic monomer synthesis. researchgate.net |

By embracing these sustainable practices, the chemical industry can reduce its environmental footprint while continuing to develop advanced materials like this compound.

Polymerization Behavior and Mechanisms of 2 Phenylthio Ethyl Acrylate

Homopolymerization Characteristics

The homopolymerization of thioacrylates, including PTEA, has been explored using both conventional free radical methods and controlled/living radical polymerization techniques.

Conventional free radical polymerization can be used to polymerize acrylic monomers like 2-Phenoxyethyl acrylate (B77674). arkema.com This process is typically initiated by thermal initiators, such as azo compounds or peroxides, which decompose to form radicals that initiate the polymerization chain reaction. boronmolecular.commdpi.com The kinetics of such polymerizations are influenced by factors like monomer concentration, initiator concentration, and temperature. ripublication.comdergipark.org.tr While effective for producing high molecular weight polymers, conventional free radical polymerization offers limited control over the polymer's molecular weight distribution, resulting in polymers with a broad polydispersity (Mw/Mn > 1.5). boronmolecular.com

The general pathway for free radical polymerization involves three main steps: initiation, propagation, and termination.

Initiation: An initiator molecule decomposes to form primary radicals, which then react with a monomer molecule to form a growing polymer chain with a radical end. mdpi.com

Propagation: The radical at the end of the growing chain adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain.

Termination: The growth of a polymer chain is stopped through processes like combination or disproportionation of two radical chains.

For thioacrylates, the presence of the thioether group can potentially influence the polymerization kinetics, for instance, through chain transfer reactions. However, detailed kinetic studies specifically on the conventional free radical polymerization of 2-(Phenylthio)ethyl acrylate are not extensively reported in the provided search results.

Controlled/living radical polymerization (CLRP) techniques provide a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a preferred and versatile method for preparing well-defined poly(thioacrylate)s. rsc.org This technique allows for the polymerization of a wide range of monomers while tolerating many functional groups. rsc.org The polymerization of thioacrylates like PTEA has been investigated using a trithiocarbonate (B1256668) ester as a chain transfer agent (CTA), such as butyl 2-(((dodecylthio)carbonothioyl)thio)2-methyl propanoate (BDTMP). rsc.org

The optimization of RAFT polymerization for thioacrylates involves investigating the influence of various parameters, including the initiator concentration and the targeted degree of polymerization, on the rate of propagation. rsc.org For instance, studies on the RAFT homopolymerization of various thioacrylates, including Phenylthioacrylate (PhTA), were conducted at 70 °C. The results demonstrated that the polymerization was well-controlled, yielding polymers with molecular weight distributions (Đ) below 1.2, which indicates a high chain transfer efficiency of the CTA used. rsc.org The polymerization kinetics were observed to be linear. rsc.org

Table 1: RAFT Homopolymerization of Thioacrylate Monomers

Data adapted from a study on RAFT polymerization of various thioacrylate monomers. rsc.org

The successful RAFT polymerization of thioacrylates opens up possibilities for creating novel materials with tailored properties. rsc.orgqmul.ac.uk

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP technique for polymerizing a variety of monomers, including (meth)acrylates, in a controlled manner. researchgate.netcmu.edu It allows for the synthesis of polymers with predetermined molecular weights and low polydispersities. researchgate.netcmu.edu The radical nature of ATRP makes it tolerant to many functional groups present in the monomers. researchgate.netcmu.edu

The polymerization of thioether-containing acrylates has been successfully achieved using activators regenerated by electron transfer (ARGET) ATRP. arunrshrivats.comacs.orgnih.gov For instance, a well-controlled polymerization of a thioether acrylate (MTEA) was observed in acetone (B3395972) with a CuBr₂/TPMA catalytic system. acs.org However, challenges can arise, as the thioester functionality can sometimes complex with the copper catalyst, affecting the polymerization control. warwick.ac.uk In some cases, replacing the copper-based deactivator with an iron-based one has led to full monomer conversion in the homopolymerization of ethyl thioacrylate. warwick.ac.uk

While specific studies on the ATRP of this compound were not found in the provided search results, the successful polymerization of other thioether acrylates suggests that ATRP is a viable method for this monomer, potentially with some optimization of the catalyst system to avoid interactions with the thioether group.

Nitroxide-Mediated Polymerization (NMP) is a type of reversible-deactivation radical polymerization that allows for the synthesis of well-defined polymers with low dispersity. acs.org Historically, NMP was primarily used for styrenic monomers, but advancements in initiator design have expanded its applicability to other monomers, including acrylates. acs.org

However, the homopolymerization of acrylates by NMP can be challenging due to the high equilibrium constants between dormant and active chains, which can lead to a higher rate of irreversible termination reactions. mdpi.com For some acrylates, homopolymerization via NMP was not well-controlled, resulting in high dispersity. mdpi.com The control over the polymerization can sometimes be improved by lowering the reaction temperature or by copolymerizing the acrylate with other monomers. researchgate.net The use of specific nitroxides and alkoxyamine initiators is crucial for the successful NMP of acrylates. acs.orgresearchgate.net For instance, the use of TEMPO as a mediator for acrylate polymerization has been challenging, often requiring additives to proceed effectively. researchgate.netacs.org

Detailed research on the NMP of this compound specifically is not available in the provided search results. Given the challenges associated with NMP of acrylates in general, significant optimization would likely be required to achieve a well-controlled polymerization of PTEA using this method.

Photopolymerization, particularly under UV irradiation, is a widely used technique for curing acrylate-based formulations in applications like coatings and adhesives. arkema.comgoogle.com The process involves a photoinitiator that absorbs UV light and generates radicals, which then initiate the free-radical polymerization of the acrylate monomers. arkema.comresearchgate.net this compound is listed as a monofunctional (meth)acrylate monomer that can be used in photopolymer compositions. google.com

The efficiency of photopolymerization is influenced by several factors, including the type and concentration of the photoinitiator, the intensity of the UV light, and the reaction temperature. researchgate.net For some thioacrylate systems, the rate of photopolymerization has been shown to increase with both increasing temperature and light intensity up to a certain point. researchgate.net The choice of photoinitiator is critical; for example, some studies have shown that certain photoinitiators are more effective than others in achieving high polymerization conversion for specific thioacrylate monomers. researchgate.net

The mechanism of photopolymerization involves the photoinitiator absorbing a photon and undergoing a photochemical process to generate initiating radicals. These radicals then add to the acrylate double bonds, initiating a rapid chain polymerization that leads to the formation of a cross-linked network if multifunctional acrylates are present. The presence of a thioether group in this compound could potentially influence the photopolymerization process, for example, through interactions with the excited state of the photoinitiator or by participating in chain transfer reactions.

Controlled/Living Radical Polymerization (CLRP) via RAFT, ATRP, and NMP

Atom Transfer Radical Polymerization (ATRP) of Thioether Acrylate Monomers

Copolymerization Studies

Copolymerization extends the range of properties achievable from a single monomer by combining two or more different monomer units within a single polymer chain. For this compound, copolymerization can be used to modulate the influence of the phenylthio group on the final material's properties, such as refractive index, thermal stability, and adhesion. The methods used for such copolymerizations, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for precise control over the polymer's architecture, molecular weight, and monomer distribution. cmu.edumdpi.comscirp.org

Statistical copolymerization involves the random incorporation of two or more monomers into a polymer chain. This method is valuable for averaging the properties of the constituent homopolymers. While direct studies detailing the statistical copolymerization of this compound with various co-monomers are not extensively documented in the available literature, the behavior can be inferred from studies on structurally similar monomers.

For instance, research on the copolymerization of other functional acrylates and acrylamides, such as 2-methyl-N-[2-(phenylthio)phenyl]acrylamide (MPPA) with 2-(trimethylsiloxy)ethyl methacrylate (B99206) (TSEM), demonstrates that reactivity ratios are key parameters determined in these studies. researchgate.net These ratios indicate the preference of a growing polymer chain radical to add a monomer of its own kind or the co-monomer, which in turn dictates the final distribution of monomer units in the chain. researchgate.net A similar approach could be used for this compound, copolymerizing it with common monomers like methyl methacrylate (MMA), styrene (B11656) (St), or butyl acrylate (BA) to create materials with tailored properties.

The synthesis would typically involve dissolving this compound and a chosen co-monomer in a suitable solvent with a radical initiator, such as azobisisobutyronitrile (AIBN), and heating the mixture to induce polymerization. By varying the feed ratio of the monomers, a library of copolymers with a range of compositions and properties could be produced.

Table 1: Illustrative Monomers for Statistical Copolymerization with this compound

| Co-monomer | Potential Property Modification |

| Methyl Methacrylate (MMA) | Increased glass transition temperature (Tg) and rigidity. |

| Butyl Acrylate (BA) | Decreased Tg, increased flexibility and tackiness. |

| Styrene (St) | Increased refractive index and aromatic content. |

| 2-Hydroxyethyl Acrylate (HEA) | Introduction of hydrophilicity and reactive hydroxyl groups. scirp.org |

| Acrylonitrile | Enhanced chemical resistance. doi.org |

Block copolymers are comprised of two or more long sequences, or "blocks," of different homopolymers linked together. These materials can self-assemble into ordered nanostructures, making them useful for a wide range of applications. This compound is identified as a suitable monomer for creating such architectures, particularly in combination with other polymer blocks to create materials with distinct functionalities. google.com

Controlled radical polymerization techniques like ATRP and RAFT are essential for synthesizing well-defined block copolymers. scirp.org For example, a block copolymer could be synthesized by first polymerizing a monomer like styrene or n-butyl acrylate to create a macroinitiator. scirp.orgnih.gov This macroinitiator is then used to initiate the polymerization of this compound, growing the second block from the end of the first.

Studies on similar thioether-containing monomers, such as 2-(methylthio)ethyl acrylate (MTEA), have demonstrated successful polymerization using Activators Regenerated by Electron Transfer (ARGET) ATRP. arunrshrivats.com This method uses very low concentrations of a copper catalyst, making it suitable for synthesizing functional polymers for advanced applications. arunrshrivats.com A similar strategy could be applied to create, for example, a diblock copolymer of poly(styrene)-block-poly(this compound). The resulting block copolymer would combine the properties of polystyrene with the high refractive index and specific interactions associated with the phenylthio groups.

Table 2: Example of a Hypothetical Synthesis of a Diblock Copolymer via ARGET ATRP

| Step | Description | Monomers/Reagents |

| 1 | Synthesis of Macroinitiator | Styrene, Ethyl 2-bromoisobutyrate, CuCl₂, TPMA, Ascorbic Acid |

| 2 | Purification | Precipitation of Poly(styrene)-Br macroinitiator. |

| 3 | Chain Extension | Poly(styrene)-Br, This compound , CuCl₂, TPMA, Ascorbic Acid |

| 4 | Final Product | Poly(styrene)-block-poly(this compound) |

This table is a hypothetical representation based on established ATRP methods for similar monomers. arunrshrivats.com

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. This architecture is useful for modifying the surface properties of materials or for combining the properties of otherwise immiscible polymers. There are two primary strategies for creating graft copolymers: "grafting from" and "grafting onto."

In a "grafting from" approach, initiating sites are created along a polymer backbone. chesci.com These sites are then used to initiate the polymerization of a second monomer, growing the grafts from the main chain. For example, a polymer like polystyrene could be functionalized with initiator groups for ATRP, and then this compound could be polymerized from these sites to create a poly(styrene)-graft-poly(this compound) copolymer. itu.edu.tr

Conversely, the "grafting onto" method involves attaching pre-made polymer chains to a polymer backbone. This would involve synthesizing poly(this compound) with a reactive end-group, which can then be coupled to a complementary reactive polymer backbone.

While specific examples of graft copolymers incorporating this compound are not detailed in the provided search results, numerous studies describe the grafting of other acrylates, such as ethyl acrylate and hydroxyethyl (B10761427) methacrylate, onto natural and synthetic polymer backbones like cellulose, tamarind kernel powder, and amylopectin. nih.govkpi.uanih.gov These established methods, often employing radical polymerization initiated by chemical species like ceric ammonium (B1175870) nitrate (B79036) or potassium peroxydisulfate, could readily be adapted for grafting this compound to create novel functional materials. kpi.uanih.gov

Molecular Design and Post Polymerization Functionalization of Poly 2 Phenylthio Ethyl Acrylate

Rational Monomer Design Strategies

The precise construction of polymeric materials begins at the monomer level. Rational design of the monomer structure is paramount for achieving desired polymerization kinetics, controlling the final macromolecular architecture, and embedding latent functionality for subsequent transformations or applications.

The monomer 2-(phenylthio)ethyl acrylate (B77674) (PTEA) is composed of an acrylate group, which is amenable to a variety of polymerization techniques, and a phenylthioethyl side group. The presence of this side group influences the monomer's reactivity and the properties of the resulting polymer. To create well-defined polymer architectures, controlled radical polymerization (CRP) techniques are often employed. researchgate.net Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are particularly effective for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex topologies like block copolymers. researcher.lifersc.org

The successful application of CRP to acrylate monomers is well-documented. ias.ac.in For PTEA, the choice of catalyst, initiator, and solvent is crucial for achieving control. For instance, in ATRP, a copper-based catalyst system, such as CuBr/PMDETA, can be effective for the controlled polymerization of functional acrylates. ias.ac.in The design of the polymerization process allows for predictable molecular weights that increase linearly with monomer conversion, a hallmark of a living or controlled polymerization. mdpi.com

| Parameter | Free Radical Polymerization (FRP) | Controlled Radical Polymerization (e.g., RAFT, ATRP) |

| Control over MW | Poor | High, predictable based on [Monomer]/[Initiator] ratio |

| Dispersity (Đ) | Broad (typically > 1.5) | Narrow (typically < 1.3) researchgate.net |

| Architecture | Branched or linear homopolymers | Linear, block, star, gradient copolymers rsc.org |

| Chain-end Fidelity | Low (termination reactions dominate) | High (chains remain "living" or dormant) |

This interactive table summarizes the differences in polymer architecture control between conventional free radical polymerization and controlled radical polymerization techniques applicable to monomers like 2-(phenylthio)ethyl acrylate.

The rational design extends to the synthesis of block copolymers, where a "living" P(PTEA) chain can be used to initiate the polymerization of a second monomer, leading to well-defined block structures. This approach is fundamental for creating self-assembling materials and complex nanostructures.

A "hybrid monomer" incorporates multiple, distinct reactive functionalities within a single molecule, enabling the synthesis of polymers with inherent multifunctionality. radtech.org While this compound itself possesses an acrylate group for polymerization and a thioether for post-modification, more complex hybrid monomers can be designed based on this structure.

For example, a monomer could be synthesized to contain both an acrylate group and another type of polymerizable group, such as a vinyl ether. radtech.org Such a design allows for orthogonal polymerization chemistries, where each group can be polymerized independently under different conditions. Another strategy involves incorporating a functional group that can participate in highly efficient reactions, such as multi-component reactions (MCRs). researchgate.net A monomer containing a benign group like a formamide (B127407) could be designed, which can later be converted to a reactive isocyanide group in the polymer side chain, opening a pathway for one-pot functionalization with diverse molecules. researchgate.net These concepts allow for the creation of polymers with a pre-programmed, complex functionality directly from the monomer stage.

Tailoring Monomer Structure for Desired Polymerizability and Macromolecular Architectures

Chemical Modifications of Poly(this compound)

Post-polymerization functionalization is a powerful strategy for altering the chemical and physical properties of a polymer without changing its backbone structure. nih.govrsc.org The pendant thioether groups in P(PTEA) are particularly amenable to a variety of chemical transformations.

The sulfur atom in the thioether side chain of P(PTEA) can be selectively oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. This transformation dramatically alters the polarity, hydrophilicity, and hydrogen-bonding capacity of the polymer side chains.

The oxidation of sulfides to sulfoxides is a well-established transformation in organic synthesis, with a variety of reagents available to achieve high chemoselectivity. jchemrev.comorganic-chemistry.org Common oxidants include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation to the sulfone. researchgate.net

Reaction Scheme: P(PTEA) (Thioether) → P(PTE-sulfoxide) → P(PTE-sulfone)

The conversion from the relatively nonpolar thioether to the highly polar sulfoxide, and then to the polar sulfone, has profound effects on the polymer's properties, such as its solubility and thermal characteristics. For instance, the oxidation of a similar polymer, poly(2-(methylthio)ethyl methacrylate), to its sulfoxide form was demonstrated as a precise modification step. researchgate.net

| Functional Group | Relative Polarity | Key Properties |

| Thioether (-S-) | Low | Hydrophobic, good solubility in nonpolar solvents |

| Sulfoxide (-SO-) | High | Hydrophilic, strong H-bond acceptor, "DMSO-like" researchgate.net |

| Sulfone (-SO₂-) | High | Hydrophilic, polar, but less H-bond accepting than sulfoxide |

This interactive table highlights the change in properties of the polymer side chain upon oxidation.

Beyond oxidation, the pendant phenylthio groups can serve as handles for other functionalization reactions. Although the thioether bond itself is relatively stable, the aromatic ring provides a site for electrophilic substitution, allowing for the introduction of new functional groups onto the phenyl ring.

Furthermore, post-polymerization modification is a versatile tool for introducing a wide array of chemical moieties onto a polymer backbone. nih.govrsc.org Strategies developed for other functional polymers can be conceptually adapted. For example, if the PTEA monomer were copolymerized with a reactive monomer like glycidyl (B131873) methacrylate (B99206), the resulting polymer would have multiple handles for sequential or orthogonal functionalization, combining the properties of the oxidized thioether with other desired functionalities. researchgate.net

A key outcome of the controlled oxidation of P(PTEA) is the creation of stimuli-responsive materials. The transformation from thioether to sulfoxide and sulfone can be triggered by an oxidative stimulus, making the polymer redox-responsive. When this is combined with another responsive behavior, a multi-stimuli responsive system is formed. rsc.orgresearchgate.netnih.gov

Advanced Characterization of Poly 2 Phenylthio Ethyl Acrylate and Its Copolymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of the synthesized polymers.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polymers. Both ¹H NMR and ¹³C NMR are employed to confirm the successful polymerization and to investigate the microstructure of the polymer chains.

In the ¹H NMR spectrum of PTEPA, the disappearance of the characteristic peaks of the vinyl protons from the acrylate (B77674) monomer confirms the polymerization. The spectrum of the polymer shows broad resonances corresponding to the protons of the polymer backbone and the pendant phenylthioethyl groups. For instance, in copolymers containing PTEPA, the signals from the different monomer units can be identified and quantified to determine the copolymer composition. As an example, in copolymers of styrene (B11656) and ethyl acrylate, the aromatic protons of styrene and the methylene (B1212753) protons of ethyl acrylate show distinct, albeit broadened, peaks. researchgate.net

¹³C NMR spectroscopy provides further detailed structural information. The polymerization of 2-(phenylthio)ethyl acrylate is confirmed by the disappearance of the double-bond peaks present in the monomer spectrum. researchgate.net The carbonyl carbon resonance in polyacrylates is sensitive to the sequence distribution and stereochemistry of the monomer units within the polymer chain, which can be observed as multiple overlapping peaks. kpi.ua

Table 1: Representative NMR Data for Acrylate Polymers

| Nucleus | Polymer Type | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Poly(styrene-stat-ethyl acrylate) | 6.4-8.0 | Styrene aromatic protons |

| ¹H | Poly(styrene-stat-ethyl acrylate) | 3.6-4.3 | Ethyl acrylate methylene protons (-OCH₂-) |

| ¹³C | Poly(methyl methacrylate-co-ethyl acrylate) | 174-178 | Carbonyl carbons (C=O) |

This table presents typical chemical shift ranges for related acrylate copolymers to illustrate the type of data obtained from NMR analysis. Specific shifts for PTEPA may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer. The IR spectrum of PTEPA would show the characteristic absorption band of the carbonyl group (C=O) of the ester, typically around 1730 cm⁻¹. The disappearance of the C=C double bond absorption, which is present in the monomer, is another key indicator of successful polymerization. sjtu.edu.cn The presence of bands corresponding to the phenyl group and the thioether linkage would also be expected.

UV-Vis spectroscopy can be utilized to study the electronic transitions within the polymer. The phenylthio group in PTEPA is expected to exhibit characteristic UV absorption. sjtu.edu.cn This technique is particularly useful for monitoring polymerization kinetics, where the decrease in the monomer's absorption can be tracked over time. fluenceanalytics.com It can also be used to confirm the incorporation of monomers into copolymers. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Thermal Characterization

These techniques provide insights into the molar mass distribution and the thermal stability and transitions of the polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molar mass distribution of polymers. warwick.ac.uk From the GPC data, the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ), also known as the polydispersity index (PDI = Mw/Mn), are calculated. google.com

For polymers synthesized via controlled radical polymerization techniques, the GPC traces are typically monomodal and narrow, with low dispersity values (often below 1.3), indicating a well-controlled polymerization process. researcher.life In contrast, polymers prepared by conventional free radical polymerization often exhibit broader distributions and higher dispersity values. ias.ac.in GPC is crucial for confirming the "living" nature of a polymerization, where a linear increase in Mn with monomer conversion is observed. researcher.life

Table 2: Illustrative GPC Data for Acrylate Polymers from Controlled Polymerization

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ = Mw/Mn) |

|---|---|---|---|

| Poly(tert-butyl α-ethyl acrylate) | 5,000 | 5,500 | 1.09 |

| Poly(ethyl α-propyl acrylate) | 22,000 | 24,000 | 1.09 |

This table shows typical data for well-controlled polymerizations of related acrylate monomers, demonstrating the low dispersity achievable. researcher.lifepolymersource.capolymersource.ca

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. etamu.edu The TGA thermogram reveals the onset temperature of decomposition and the temperature of maximum decomposition rate. Poly(thioacrylate)s generally exhibit moderate thermal stability, with decomposition of the thioester side groups often occurring between 300-400°C. researchgate.net The thermal stability of copolymers can be influenced by the nature and ratio of the comonomers. researchgate.net For example, studies on poly(2-ethyl hexyl acrylate) (PEHA) show degradation beginning around 250°C. mdpi.com

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a characteristic property of the amorphous portion of a polymer and is visible as a step-like change in the heat flow curve. polymersource.ca For copolymers, the presence of single or multiple Tg's can indicate whether the polymer is random or blocky, and whether the constituent blocks are miscible or phase-separated. For instance, a poly(ethyl acrylate)-l-polyisobutylene conetwork showed two distinct Tg's at -68°C (for PIB) and -22°C (for PEtA), indicating a segregated morphology. nbi.dk The Tg of a polymer is influenced by the flexibility of the polymer backbone and the nature of the side chains.

Table 3: Thermal Properties of Related Acrylate Polymers

| Polymer | Technique | Measured Property | Value |

|---|---|---|---|

| Poly(ethyl acrylate) (PEtA) | DSC | Glass Transition Temp. (Tg) | -22 °C nbi.dk |

| Poly(ethyl thioacrylate) (PETA) | DSC | Glass Transition Temp. (Tg) | 12 °C researchgate.net |

| Poly(tert-butyl α-ethyl acrylate) | DSC | Glass Transition Temp. (Tg) | 47 °C polymersource.ca |

Gel Permeation Chromatography (GPC) for Molar Mass Distribution and Dispersity

Microstructural and Morphological Investigations of Polymer Networks

When PTEPA is incorporated into cross-linked polymer networks or block copolymers, its influence on the final morphology is of significant interest. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Small-Angle Neutron Scattering (SANS) can be used to investigate the microstructure and morphology.

For block copolymers, these techniques can reveal the phase-separated morphology (e.g., lamellar, cylindrical, or spherical domains) that arises from the immiscibility of the different polymer blocks. umons.ac.be For example, in a poly(ethyl acrylate)-linked-polyisobutylene conetwork, SANS revealed a nanoscopically segregated structure with a specific correlation length and periodicity. nbi.dk Similarly, AFM has been used to visualize the two-phase morphology of poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) triblock copolymers. umons.ac.be The morphology of these materials is critical as it directly impacts their mechanical and physical properties.

Computational Chemistry and Theoretical Modeling of 2 Phenylthio Ethyl Acrylate Systems

Quantum Chemical Investigations

Quantum chemical calculations offer a fundamental understanding of the electronic characteristics of the PPhEA monomer, which dictates its reactivity and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com It provides a balance between accuracy and computational cost, making it suitable for studying organic molecules like PPhEA. caltech.eduresearchgate.net By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netmdpi.com

A typical output from a DFT analysis provides key energetic and electronic parameters.

Interactive Table 1: Representative DFT-Calculated Properties for 2-(Phenylthio)ethyl Acrylate (B77674) Instructions: Click on a property to view a brief description.

| Property | Calculated Value (Illustrative) | Unit | Description |

|---|---|---|---|

| Total Energy | -3450.12 | Hartrees | The total electronic energy of the molecule in its ground state. A lower energy indicates a more stable structure. |

| Dipole Moment | 2.5 | Debye | A measure of the molecule's overall polarity, arising from the non-uniform distribution of electron charge. |

| Electrophilicity Index (ω) | 3.15 | eV | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. nih.gov Higher values suggest greater electrophilicity. |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgsapub.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sapub.org A small gap suggests that the molecule is more reactive. For 2-(Phenylthio)ethyl acrylate, the LUMO is expected to be localized on the α,β-unsaturated carbonyl system of the acrylate moiety, making it the primary site for nucleophilic attack, such as in Michael additions or radical polymerization. nih.govacs.org The HOMO may have significant contributions from the sulfur atom's lone pairs and the phenyl ring's π-system. Analysis of the shapes and energies of these orbitals provides a rationale for the regioselectivity and stereoselectivity of reactions. acs.org

Interactive Table 2: Illustrative Frontier Molecular Orbital Data for this compound Instructions: Click on a parameter to learn more.

| Parameter | Energy (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | The energy of the highest occupied molecular orbital. Higher values correlate with stronger nucleophilicity or electron-donating ability. |

| LUMO Energy | -1.5 eV | The energy of the lowest unoccupied molecular orbital. Lower values correlate with stronger electrophilicity or electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO. It is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of thousands or millions of atoms over time, making it perfect for modeling polymers. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing insight into the dynamic evolution of the system and its bulk properties. researchgate.net

Furthermore, MD simulations are crucial for understanding the self-assembly of amphiphilic block copolymers containing PPhEA. nih.govtandfonline.com By modeling the interactions between polymer chains and solvent molecules, these simulations can predict the formation of complex structures like micelles or vesicles. nih.gov This atomistic-level view helps to explain how the interplay of hydrophobic and hydrophilic interactions drives the assembly process and determines the final morphology of the resulting nanostructures. nih.govtandfonline.com

Interactive Table 3: Typical Parameters from MD Simulations of PPhEA Instructions: Hover over a parameter for more details.

| Simulation Parameter | Typical Output/Observation | Significance |

|---|---|---|

| Radius of Gyration (Rg) | Varies with solvent (e.g., larger in good solvents, smaller in poor solvents) | Indicates the polymer's spatial extension and folding behavior. |

| End-to-End Distance | Fluctuates around an equilibrium value | Characterizes the overall shape and flexibility of the polymer chain. |

| Self-Assembly Morphology | Formation of spherical micelles in selective solvents | Predicts the structure of nanoparticles formed by block copolymers containing PPhEA. |

A key feature of polymers containing thioether groups is their responsiveness to oxidative stimuli. frontiersin.orgresearchgate.net The thioether moiety (-S-) is relatively hydrophobic, but upon oxidation by reactive oxygen species (ROS) like hydrogen peroxide, it can be converted into a more polar and hydrophilic sulfoxide (B87167) (-SO-) or sulfone (-SO2-). frontiersin.orgresearchgate.netmdpi.com This chemical transformation triggers a significant change in the polymer's solubility and conformation. mdpi.com

MD simulations are used to model this stimuli-responsive transition at the molecular level. acs.org By altering the force field parameters to represent the oxidized (sulfoxide/sulfone) state of the sulfur atom, researchers can simulate the resulting conformational changes. For example, a simulation might show a compact, collapsed PPhEA globule in its hydrophobic thioether state unfolding and becoming a more extended, solvated coil in its hydrophilic sulfoxide state. aip.orgaps.org This provides a powerful tool for designing "smart" materials that can change their properties, such as undergoing disassembly of nanoparticles, in response to specific chemical signals found in certain biological environments. acs.orguw.edu

Prediction of Polymer Conformational Behavior and Self-Assembly

Machine Learning Approaches in Monomer and Polymer Design

Machine learning (ML) has emerged as a powerful fourth paradigm in materials science, complementing theory, experiment, and simulation. aip.orgacs.org ML models can learn complex structure-property relationships from large datasets, enabling the rapid prediction of material properties and the inverse design of new molecules and polymers. rsc.orgaip.orgresearchgate.net

For systems related to this compound, ML can be applied in several ways. An ML model could be trained on a database of different acrylate monomers and their corresponding polymer properties (e.g., glass transition temperature, tensile strength, refractive index). acs.orgacs.orgstam-journal.org The model would learn to connect molecular features of the monomer, such as the nature of the side group, to the final properties of the polymer. nih.gov This allows for high-throughput virtual screening of novel monomer candidates based on the PPhEA scaffold, identifying those likely to yield polymers with desired characteristics without the need for laborious synthesis and testing. acs.org Graph neural networks are particularly well-suited for this, as they can directly learn from the 2D or 3D graph structure of the molecules. acs.org

Interactive Table 4: Conceptual Framework for ML in PPhEA-based Polymer Design Instructions: This table shows how monomer features can be used to predict polymer properties.

| Monomer Input Features (Descriptors) | Predicted Polymer Properties | ML Model Example |

|---|---|---|

| Molecular weight of side group | Glass Transition Temperature (Tg) | Graph Convolutional Network acs.org |

| Number of aromatic rings | Refractive Index | Random Forest Regression |

| Calculated Polarity (e.g., LogP) | Solubility Parameter | Bayesian Optimization acs.org |

Data-Driven Prediction of Structure-Property Relationships

The core principle of data-driven prediction is the establishment of a quantitative structure-property relationship (QSPR), which posits that the properties of a material are intrinsically linked to its molecular structure. researchgate.netmdpi.com By leveraging statistical methods and machine learning (ML), QSPR models can forecast the properties of new, unsynthesized polymers based on numerical representations of their chemical structures, known as molecular descriptors. knoell.comaip.org

Research Findings:

Recent advancements in polymer informatics have demonstrated the power of machine learning algorithms—such as random forests, kernel density regression, and neural networks—in predicting a wide range of polymer properties. mdpi.comacs.orgnih.gov Studies on polyacrylates have successfully developed models to predict key characteristics like glass transition temperature (Tg), mechanical strength, and molar mass distribution. researchgate.netacs.orgconicet.gov.arresearchgate.net For instance, QSPR models for polyacrylates have achieved high correlation coefficients (R² > 0.9) in predicting Tg by using descriptors that encode information about the side-chain topology, group charges, and molecular polarizability. researchgate.netresearchgate.net

These models are trained on datasets of existing polymers where properties have been experimentally measured. mdpi.comrsc.org For a monomer like this compound, descriptors would capture features such as the presence of the phenylthio group, the length of the ethyl linker, and the reactivity of the acrylate moiety. These features are then correlated with properties of interest. The phenylthio group, for example, with its bulky and polarizable nature, would be expected to significantly influence properties like refractive index and Tg.

The table below illustrates a hypothetical QSPR study for a series of acrylate monomers, including this compound. It demonstrates how molecular descriptors, calculated from the monomer structure, could be used to predict a key property like the glass transition temperature (Tg) of the corresponding homopolymer.

Table 1: Example of a Data-Driven QSPR Model for Predicting Polymer Glass Transition Temperature (Tg) This table is a hypothetical representation to illustrate the QSPR concept.

| Acrylate Monomer | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Predicted Tg (°C) | Primary Influencing Group |

|---|---|---|---|---|

| Methyl Acrylate | 86.09 | 26.3 | 10 | Small Alkyl |

| Ethyl Acrylate | 100.12 | 26.3 | -24 | Flexible Alkyl |

| Isobornyl Acrylate | 208.30 | 26.3 | 94 | Bulky Alicyclic |

| 2-Hydroxyethyl Acrylate | 116.11 | 46.5 | -15 | Hydrogen Bonding |

| This compound | 208.28 | 51.6 | 25 | Aromatic/Sulfur |

High-Throughput Screening and Virtual Design of Novel Acrylate Systems

High-throughput screening (HTS) combines automated synthesis and rapid property measurement to test large libraries of materials. researchgate.net Its computational counterpart, virtual high-throughput screening (vHTS), leverages computing power to evaluate massive, digitally-constructed libraries of molecules, numbering in the thousands or even billions. frontiersin.orgresearchgate.netbiorxiv.org This in silico approach is a cornerstone of modern materials discovery, enabling the identification of promising candidates before committing resources to physical synthesis and testing. acs.orgnih.gov

Research Findings:

The workflow for virtual screening typically involves several stages. frontiersin.orgschrodinger.comnih.gov First, a vast virtual library of candidate monomers is generated. For acrylate systems, this could involve systematically varying the ester side chain of the acrylate, introducing different functional groups, or creating derivatives of a known monomer like this compound. core.ac.uk These virtual libraries can be generated through methods like the enumeration of side chains or the application of computational rules for chemical reactions. researchgate.net

Next, these candidates are subjected to a series of computational filters. nih.gov Initial filtering may use simple physicochemical properties to remove undesirable molecules. The remaining candidates then undergo more computationally intensive evaluations, such as docking simulations (if a target protein or surface is involved) or QSPR model predictions to estimate key properties like mechanical strength, thermal stability, or optical characteristics. aip.orgnih.gov This "funnel-like" approach efficiently narrows down the chemical space from billions of possibilities to a manageable number of high-potential candidates for experimental validation. researchgate.netschrodinger.com

For the design of novel acrylate systems, vHTS could be used to screen for monomers that impart specific properties to the resulting polymer. For example, a screen could target acrylates predicted to yield polymers with a high refractive index and a specific glass transition temperature. The workflow would computationally generate thousands of derivatives of parent structures, including those related to this compound, predict the properties of their corresponding polymers using established QSPR models, and rank them to identify the most promising candidates. aip.org The integration of active learning algorithms can further optimize this process, using the results of each screening round to intelligently guide the selection of the next candidates to evaluate, thereby accelerating the discovery of materials with desired property profiles. nih.govacs.org

The following table provides a simplified example of a virtual screening workflow to identify novel acrylate monomers for a hypothetical application requiring high thermal stability and a high refractive index.

Table 2: Example of a Virtual Screening Workflow for Novel Acrylates This table is a hypothetical representation to illustrate the vHTS concept.

| Screening Stage | Number of Candidates | Screening Criteria | Example Action |

|---|---|---|---|

| 1. Library Generation | >1,000,000 | Combinatorial enumeration of side-chains on an acrylate scaffold | Generate derivatives of known high-refractive-index monomers |

| 2. Physicochemical Filtering | ~100,000 | Molecular Weight < 500 g/mol; Rotatable Bonds < 10 | Remove overly complex or synthetically unfeasible molecules |

| 3. QSPR Prediction | ~5,000 | Predicted Tg > 100°C; Predicted Refractive Index > 1.55 | Apply ML models to predict polymer properties from monomer structure |

| 4. Advanced Modeling | ~100 | Molecular dynamics simulation of polymer chain packing and cohesion | Assess predicted bulk properties and stability |

| 5. Hit Selection | <10 | Top-ranked candidates based on all criteria | Prioritize candidates for experimental synthesis and validation |

Functional Applications of 2 Phenylthio Ethyl Acrylate Derived Materials

Optical Materials and High Refractive Index Polymers

The incorporation of sulfur and aromatic groups is a well-established strategy for developing high refractive index polymers (HRIPs). mdpi.com The monomer 2-(phenylthio)ethyl acrylate (B77674), with a refractive index of approximately 1.555, serves as a valuable building block for such materials. echemi.comguidechem.com Polymers derived from this monomer are sought after for applications where lightweight, transparent materials with high refractive power are essential. google.com

Development of Polymeric Lenses and Optical Components

Polymers based on 2-(phenylthio)ethyl acrylate are utilized in the fabrication of plastic lenses and other optical components that benefit from a high refractive index. google.com A higher refractive index allows for the design of thinner and lighter optical elements compared to those made from materials with lower refractive indices, without compromising their refractive power. google.com The polymerization of monomers like 2-phenyl-2-(phenylthio)ethyl acrylate leads to optical products with these desirable characteristics. google.com The inclusion of sulfur-containing monomers is a key strategy for producing transparent resins with high refractive indices suitable for optical applications. google.com

Research has focused on creating novel monomers to enhance these properties further. For instance, the synthesis of 2-phenyl-2-(phenylthio)ethyl acrylate has been a subject of interest for its potential in creating lightweight and transparent materials with a high refractive index. google.com The resulting polymers can be used in a variety of optical products, including intraocular lenses. google.com The properties of these polymers, such as their glass transition temperature, are critical for applications like foldable intraocular lenses, where flexibility and elastomeric properties are necessary. google.com

Refractive Index of Selected Monomers and Polymers

| Monomer/Polymer | Refractive Index (nD) | Key Features |

|---|---|---|

| This compound | 1.555 echemi.comguidechem.com | Sulfur-containing acrylate monomer. |

| Poly(2-phenyl-2-(phenylthio)ethyl acrylate) | 1.584 google.com | Homopolymer with a low glass transition temperature. |

| Thiol-ene photopolymers | 1.633–1.669 nsf.gov | Formed from high refractive index thiol and ene monomers. |

| Poly(thioether) sulfones | 1.6052–1.6228 nih.gov | High thermal stability and transparency. |

| Poly(phenylene thioether)s | 1.678 nih.gov | Nearly colorless with high molecular weights. |

Strategies for Optimizing Refractive Index and Optical Clarity

The primary strategy for achieving a high refractive index in polymers involves incorporating atoms or functional groups with high molar refraction. mdpi.comnih.gov Sulfur atoms, aromatic rings, and certain heteroaromatic structures are particularly effective in this regard. mdpi.comnih.gov The Lorentz-Lorenz equation demonstrates that a polymer's refractive index increases with substituents that have a high molar refraction to molar volume ratio.

Several approaches are employed to optimize both the refractive index and optical clarity of polymers derived from monomers like this compound:

Incorporation of High Molar Refraction Groups: The presence of sulfur, particularly in the form of thioether linkages, and aromatic rings are fundamental to boosting the refractive index. nih.gov

Molecular Structure Design: Introducing bulky side groups or creating non-coplanar, twisted polymer backbones can enhance optical transparency by minimizing intermolecular chain interactions and packing. acs.org For example, polymers with a tetraphenylethane skeleton have been shown to exhibit both a high refractive index and low birefringence. rsc.org

Copolymerization: By copolymerizing high refractive index monomers with other monomers, it is possible to tune the final optical properties of the material. However, this can sometimes lead to a trade-off, where an increase in refractive index is accompanied by a decrease in the Abbe number (a measure of chromatic dispersion). crimsonpublishers.com